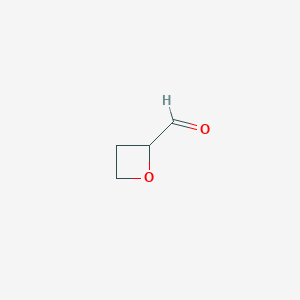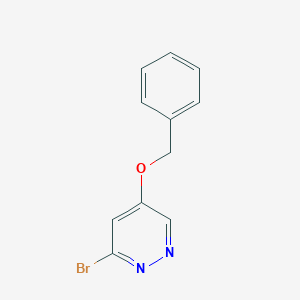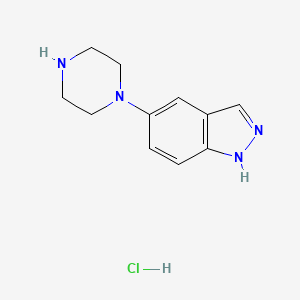![molecular formula C7H5BrN2O B13671436 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol](/img/structure/B13671436.png)
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol: is a heterocyclic compound that features a pyrrolo-pyridine core structure with a bromine atom at the 4-position and a hydroxyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol typically involves the bromination of a pyrrolo[2,3-c]pyridine precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes cyclization, bromination, and hydroxylation steps, often optimized for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom at the 4-position can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The hydroxyl group at the 2-position can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products:
- Substituted pyrrolo[2,3-c]pyridines with various functional groups.
- Oxidized or reduced derivatives with altered biological activities.
科学研究应用
Chemistry: 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine: The compound has shown potential in the development of pharmaceuticals, particularly as inhibitors of specific enzymes and receptors. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
作用机制
The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with signaling pathways, enzyme activity, and receptor binding, contributing to its biological effects .
相似化合物的比较
- 4-Bromo-1H-pyrazolo[3,4-c]pyridine
- 3-Bromo-1H-pyrazolo[3,4-c]pyridine
- 7-Bromo-1H-pyrazolo[4,3-c]pyridine
Comparison: 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups. This combination imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the hydroxyl group at the 2-position enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C7H5BrN2O |
|---|---|
分子量 |
213.03 g/mol |
IUPAC 名称 |
4-bromo-1H-pyrrolo[2,3-c]pyridin-2-ol |
InChI |
InChI=1S/C7H5BrN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h1-3,10-11H |
InChI 键 |
PJHGPDSKMFXDHY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC2=CN=CC(=C21)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


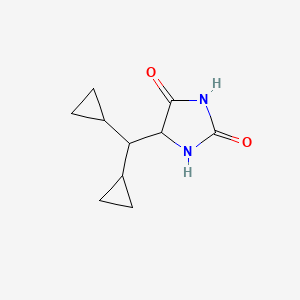
![5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13671366.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13671373.png)
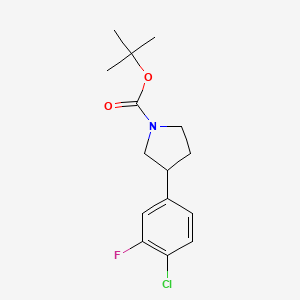
![5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13671387.png)
![3-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671395.png)
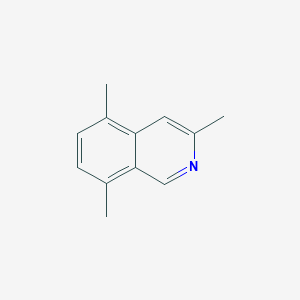
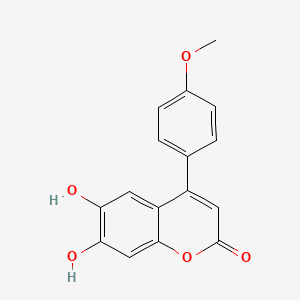
![4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)
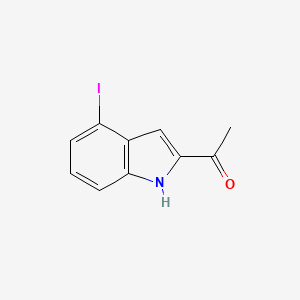
![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)
